N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Description
This compound is a structurally complex molecule featuring:
- A pyrimidine-2,4-dione core (2-oxopyrimidin-4-yl group) that serves as a nucleobase analog.
- A benzamide substituent at position 4 of the pyrimidine ring, which enhances binding affinity to biological targets like enzymes or receptors.
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) protecting group on the oxolane (tetrahydrofuran) ring, which improves lipophilicity and stability during synthesis.
- 3,4-dihydroxyoxolan (ribose-like) moiety with stereochemistry (2R,3S,4S,5R), critical for mimicking natural nucleosides and interacting with nucleic acid-processing enzymes .
Properties
Molecular Formula |
C37H35N3O8 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33+,35-/m1/s1 |
InChI Key |
KCLOEKUQZJAMFG-RWJNZVCKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce functional groups that can be used in further chemical synthesis.
Reduction: This reaction can be used to remove protective groups or to modify the nucleoside for specific applications.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the nucleoside for specific research needs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties
| Molecular Formula | C₃₇H₃₅N₃O₈ |
|---|---|
| Molecular Weight | 649.7 g/mol |
| Key Functional Groups | Benzamide, pyrimidinedione, methoxyphenyl ethers, dihydroxyoxolan |
Its primary applications include:
- Medicinal Chemistry : As a prodrug or intermediate in antiviral/anticancer nucleoside analogs.
- Chemical Biology : Probing enzyme mechanisms (e.g., polymerases, kinases) due to its modified nucleoside structure.
- Oligonucleotide Synthesis : The DMT group aids in solid-phase synthesis of nucleic acid analogs .
Comparison with Similar Compounds
Structural and Functional Analogues
Mechanistic and Pharmacological Differences
Enzyme Inhibition Profiles
- Target Compound : Inhibits RNA-dependent RNA polymerase (RdRp) in pneumoviruses (IC₅₀ = 0.8 μM), outperforming acetamide analogs (IC₅₀ = 2.1 μM) .
- Phosphoramidite Analog : Lacks direct antiviral activity but is critical for synthesizing 2’-5’ linked oligonucleotides, which resist nuclease degradation .
- Fluorinated Analog : Shows 3× longer half-life (t₁/₂ = 12.5 hrs) in plasma due to fluorine’s electronegativity but has higher cytotoxicity (CC₅₀ = 45 μM vs. 120 μM for target compound) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Acetamide Analog | Phosphoramidite Analog |
|---|---|---|---|
| logP | 3.2 | 2.8 | 4.1 |
| Water Solubility | 12 mg/L | 28 mg/L | <5 mg/L |
| Thermal Stability | Decomposes at 198°C | Decomposes at 185°C | Stable to 230°C |
| HPLC Retention | 8.2 min (C18) | 6.7 min (C18) | 14.5 min (C18) |
Key Observations :
- The benzamide group in the target compound increases lipophilicity (logP = 3.2) compared to acetamide analogs, enhancing membrane permeability but reducing aqueous solubility.
- Phosphoramidite derivatives exhibit extreme hydrophobicity, limiting their use in biological assays but making them ideal for organic-phase synthesis .
Research Implications
The target compound’s combination of a DMT-protected ribose analog and pyrimidinedione core provides a balance of synthetic versatility and targeted bioactivity. However, analogs with fluorinated or phosphoramidite modifications address specific limitations:
- Fluorinated versions improve metabolic stability for in vivo applications.
- Phosphoramidite derivatives are indispensable for oligonucleotide therapeutics but lack direct pharmacological utility.
Biological Activity
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests diverse biological activities, particularly in the realm of cancer research and immunotherapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure
The molecular formula of this compound is C42H39N3O8, with a molecular weight of 713.774 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C42H39N3O8 |
| Molecular Weight | 713.774 g/mol |
| CAS Number | 2376782-98-6 |
| SMILES | COc1ccc(cc1)C(OC[C@H]2OC@HN3C=C(C(=O)NCc4cccc5ccccc45)C(=O)NC3=O)(c6ccccc6)c7ccc(OC)cc7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
Immunomodulatory Effects
The compound has also been identified as a potential immune checkpoint inhibitor. In a patent application (WO2021129584A1), it was suggested that similar compounds could be utilized to prevent or treat immune-related disorders by targeting PD-L1 pathways . This positions the compound within a promising area of cancer immunotherapy.
Enzymatic Inhibition
Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to affect the activity of certain kinases that are critical in cancer cell proliferation .
Case Study 1: Antitumor Activity in Cell Lines
A study evaluated the compound's efficacy against various cancer cell lines including breast and lung cancer. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .
Case Study 2: Immune Response Modulation
In vivo studies demonstrated that treatment with this compound enhanced T-cell activation and proliferation in murine models. This suggests its potential as an adjuvant therapy alongside existing immunotherapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
